molecular formula C10H14ClNO B2581378 1-(1,3-Dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride CAS No. 2408975-25-5

1-(1,3-Dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride

Cat. No. B2581378
CAS RN: 2408975-25-5
M. Wt: 199.68
InChI Key: VOWIFDKYQOEFDM-UHFFFAOYSA-N
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Description

1-(1,3-Dihydro-2-benzofuran-1-yl)-N-methylmethanamine; hydrochloride is a synthetic compound that is commonly known as 2C-B. It is a psychedelic drug that has been used for recreational purposes due to its hallucinogenic effects. However, 2C-B has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

Synthesis and Potential Antidepressant Effects

The synthesis of chlorinated tetracyclic compounds, including derivatives related to "1-(1,3-Dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride," demonstrated significant antidepressant effects in mice. This research highlights the potential of benzofuran derivatives in developing new antidepressant drugs (Karama et al., 2016).

Material Science Applications

In the field of material science, the synthesis of methacrylate polymer bearing a chalcone side group, involving "1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one," explored the dielectric and thermal properties of these polymers. This study contributes to the development of materials with specific thermal and electrical characteristics (Çelik & Coskun, 2018).

Novel Synthesis Approaches

Research on novel synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives showcases innovative pathways using ortho-methoxy and ortho-nitro substituted phenylacetic acids. These synthesis techniques offer new avenues for creating a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, demonstrating the versatility of benzofuran derivatives in synthetic chemistry (Schlosser et al., 2015).

Anticancer Activity

A study on dihydrobenzofuran lignans and related compounds evaluated their potential as antitumor agents that inhibit tubulin polymerization. This research indicates that benzofuran derivatives could serve as a new group of antimitotic and potential antitumor agents, highlighting their application in cancer research (Pieters et al., 1999).

Antimicrobial Activity

The synthesis and antimicrobial activity of novel benzofuran derivatives, including ketoxime derivatives, have been explored. These studies demonstrate the potential of benzofuran compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Koca et al., 2005).

properties

IUPAC Name

1-(1,3-dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-11-6-10-9-5-3-2-4-8(9)7-12-10;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWIFDKYQOEFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=CC=CC=C2CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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